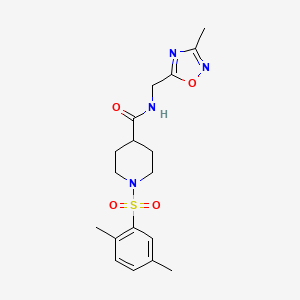![molecular formula C21H26ClN3O2S B2406102 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane CAS No. 1384565-31-4](/img/structure/B2406102.png)
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane, also known as BPU, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that confers specific biological properties. BPU has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, resulting in their death.
Biochemical and Physiological Effects
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been shown to exhibit a number of biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane induces cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has several advantages for lab experiments, including its potent anticancer activity and low toxicity in normal cells. However, 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane is a challenging compound to produce, requiring specialized equipment and expertise. In addition, the exact mechanism of action of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane research. One area of research is the optimization of the synthesis method for 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane, making it more efficient and cost-effective to produce. Another area of research is the elucidation of the exact mechanism of action of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane, which could lead to the development of more potent and selective anticancer agents. In addition, further studies are needed to evaluate the safety and efficacy of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane in preclinical and clinical settings, with the ultimate goal of developing new cancer therapies.
Synthesemethoden
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 6-chloropyridin-3-amine, which is then reacted with benzyl chloride to form the benzylated derivative. The benzylated derivative is then reacted with the sulfonyl chloride to form the final product, 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane. The synthesis of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane requires specialized equipment and expertise, making it a challenging compound to produce.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In vitro studies have shown that 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-benzyl-4-(6-chloropyridin-3-yl)sulfonyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-20-10-9-19(15-23-20)28(26,27)25-14-13-24(16-18-7-3-1-4-8-18)21(17-25)11-5-2-6-12-21/h1,3-4,7-10,15H,2,5-6,11-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIXBQUEBJIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)S(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

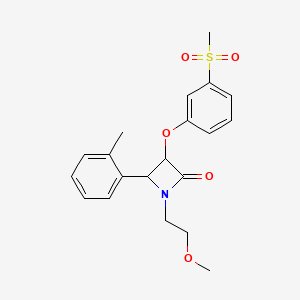
![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
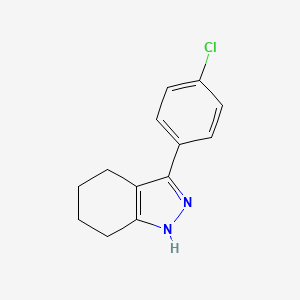
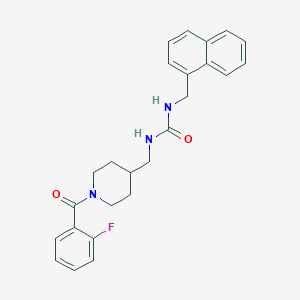
![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
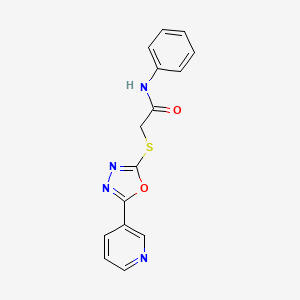
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
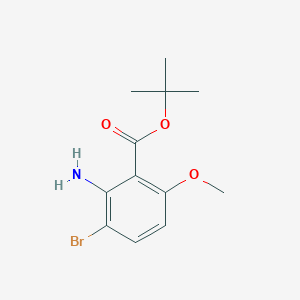
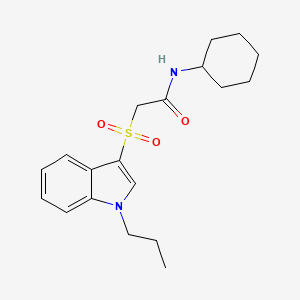
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
